molecular formula C8H12O2 B1485272 2-Oxaspiro[4.4]nonan-6-one CAS No. 2091473-97-9

2-Oxaspiro[4.4]nonan-6-one

Cat. No.: B1485272
CAS No.: 2091473-97-9
M. Wt: 140.18 g/mol
InChI Key: UQBYIGNYZNNLCO-UHFFFAOYSA-N
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Description

2-Oxaspiro[4.4]nonan-6-one (CAS 2091473-97-9) is a high-value spirocyclic compound of interest in organic synthesis and medicinal chemistry research. It features a unique molecular architecture consisting of two interconnected five-membered rings—a cyclopentanone and a tetrahydrofuran—sharing a central spiro carbon atom, which creates a distinct three-dimensional structure . This framework, with its ketone and ether functional groups, makes it a versatile building block for constructing more complex molecules . The compound has a molecular formula of C 8 H 12 O 2 and a molecular weight of 140.18 g/mol . Its structure is accurately represented by the SMILES notation C1CC(=O)C2(C1)CCOC2 and is characterized by the InChI Key UQBYIGNYZNNLCO-UHFFFAOYSA-N . Synthetic access to related 1-oxaspiro[4.4]nonan-6-one systems has been achieved through advanced methods such as oxonium ion technology and rearrangements of carbinols derived from the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone . These methodologies allow for the optical resolution of enantiomers, providing researchers with access to enantiopure building blocks that are crucial for developing chiral compounds, including spirocyclic α,β-butenolides . Spirocyclic scaffolds like this one are frequently explored for their potential biological activities. Preliminary research on similar structures indicates potential for antimicrobial properties and cytotoxic effects on cancer cell lines, suggesting value in pharmaceutical R&D for new therapeutic agents . Furthermore, the closely related 2-oxaspiro[4.5]decan-1-one framework has been identified as a key structural motif in novel compounds investigated as 5-hydroxytryptamine receptor 7 activity modulators, pointing to potential applications in neuroscience and psychiatric disorder research . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-oxaspiro[4.4]nonan-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-7-2-1-3-8(7)4-5-10-6-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBYIGNYZNNLCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2(C1)CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Oxaspiro[4.4]nonan-6-one is a bicyclic compound characterized by its spiro structure, where two rings share a common atom. This compound features a ketone functional group and an ether linkage, which contribute to its unique chemical properties and potential biological activities. Its molecular formula is C9H14OC_9H_{14}O with a molecular weight of approximately 154.21 g/mol.

The structural uniqueness of this compound allows it to undergo various chemical reactions, including:

  • Oxidation : Can be oxidized using agents like potassium permanganate to form different products.
  • Reduction : Potentially reduced to alcohols or alkanes using reducing agents such as lithium aluminum hydride.
  • Substitution : Engages in substitution reactions where one functional group is replaced by another.

Comparison with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-oneContains tert-butyl and methoxy groupsEnhanced steric hindrance affecting reactivity
1-Oxaspiro[4.4]nona-3,6-dien-2-oneDifferent substitution patternExhibits different reactivity due to unsaturation
1,6-Dioxaspiro[4.4]nonan-2-oneContains additional oxygen atomsPotentially different biological activity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects. The exact pathways involved depend on the biological system being studied.

Research Findings

Recent studies have highlighted several potential biological activities of this compound:

  • Antimicrobial Activity : Preliminary tests indicate that this compound may exhibit antimicrobial properties, making it a candidate for further research in developing new antibiotics.
  • Cytotoxicity : In vitro studies have shown that certain derivatives of spiro compounds can induce cytotoxic effects in cancer cell lines, suggesting potential applications in oncology.
  • Enzyme Interaction : Research indicates that this compound may influence metabolic pathways by interacting with specific enzymes, which could be beneficial in drug design.

Case Study 1: Antimicrobial Properties

A study conducted on various spiro compounds, including this compound, demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results suggested that modifications in the spiro structure could enhance efficacy.

Case Study 2: Cytotoxic Effects

In a recent investigation into the cytotoxic effects of spirocyclic compounds on cancer cells, this compound showed promising results in inhibiting cell proliferation in specific cancer lineages, indicating its potential as an antitumor agent.

Applications in Research and Industry

The unique properties of this compound make it valuable in various fields:

  • Pharmaceuticals : Its potential as a precursor in drug synthesis is being explored, particularly in developing novel therapeutic agents.
  • Chemical Synthesis : Used as a building block for more complex organic molecules.
  • Material Science : Investigated for applications in producing specialty chemicals and materials.

Comparison with Similar Compounds

Structural Variations and Heteroatom Substitutions

1-Oxaspiro[4.4]nonan-6-one Derivatives
  • Key Example: (5R,7S,9R)-9-Allyl-7-methyl-9-phenyl-1-oxaspiro[4.4]nonan-6-one (Synthesized via transition metal-catalyzed macrocyclization; X-ray crystallography confirmed the spirocyclic framework) .
  • Comparison: The 1-oxa isomer differs in the position of the oxygen atom, leading to distinct electronic and steric environments. This positional change influences reactivity, such as in the formation of α,β-butenolides via acid-induced rearrangements .
1,7-Dioxaspiro[4.4]nonan-6-one
  • Key Example: Magrandate A, isolated from Magnolia grandiflora, features a 1,7-dioxaspiro[4.4]nonan-6-one core. This natural product exhibits anti-inflammatory activity (IC₅₀ = 0.79–4.73 μM for NO inhibition) .
  • Comparison: The additional oxygen atom enhances hydrogen-bonding capacity and polarity, likely contributing to its biological activity compared to mono-oxygenated analogs.
Azaspiro Derivatives
  • 1-Azaspiro[4.4]nonan-6-one: Utilized as a precursor for organocatalysts (e.g., catalyst 115 in asymmetric Mannich reactions, 68% overall yield) .
  • 7-Oxa-1-azaspiro[4.4]nonan-6-one: Synthesized via silver-catalyzed alkylation, demonstrating the interplay between oxygen and nitrogen in modulating reactivity and stereoselectivity .

Physical and Chemical Properties

Compound Melting Point (°C) Solubility Notable Substituents Application Reference
2-Oxaspiro[4.4]nonan-6-one (tert-butyl) N/A Lipophilic 9-(tert-butyl), 3-methoxy Specialty chemicals
1-Oxaspiro[4.4]nonan-6-one (allyl-phenyl) N/A Polar aprotic solvents Allyl, methyl, phenyl Intermediate for butenolides
1,7-Dioxaspiro[4.4]nonan-6-one (Magrandate A) N/A Ethanol/water Chlorine substituents (e.g., 2, 3) Anti-inflammatory agents
7-Oxa-1-azaspiro[4.4]nonan-6-one (bromophenyl) 112–210 DCM/THF Bromophenyl, nitro groups Pharmaceutical intermediates

Preparation Methods

Method 1: Cyclization via Intramolecular Nucleophilic Substitution

One classical approach involves the intramolecular nucleophilic substitution of a suitable precursor containing a hydroxy group and a leaving group positioned to form the spiro ring upon cyclization.

  • Starting materials: Hydroxy-substituted cyclic ketones or ketoesters.
  • Reaction conditions: Use of base catalysts (e.g., alkali metal alkoxides) in polar aprotic solvents such as dimethylformamide or dimethylacetamide.
  • Mechanism: The hydroxy group attacks the electrophilic carbon bearing the leaving group, resulting in ring closure and formation of the spirocyclic lactone.

Advantages:

  • High regioselectivity.
  • Moderate to good yields.

Limitations:

  • Requires precise positioning of functional groups.
  • Sensitive to reaction conditions and solvent choice.

Method 2: Oxidative Dearomatization and Spirocyclization

Recent advances have introduced oxidative dearomatization of phenolic or furan derivatives as a route to spirocyclic lactones.

  • Key reference: A study demonstrated visible-light-induced intermolecular dearomative cyclization of furans to synthesize spirocyclic lactones structurally related to 2-Oxaspiro[4.4]nonan-6-one.
  • Reaction conditions: Mild conditions using visible light as the energy source, with water as an external oxygen source.
  • Outcome: Formation of 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives, which are close analogs to the target compound.

This method highlights the potential of photochemical approaches to access spirocyclic lactones without harsh reagents.

Method 3: Acid-Catalyzed Cyclization from Precursors

A patented method describes the preparation of spiromethin compounds, which share structural motifs with this compound, via acid-catalyzed cyclization.

  • Reagents: Acid catalysts such as hydrochloric acid, often in combination with solvents like dichloromethane or toluene.
  • Process: The acid promotes intramolecular cyclization by activating carbonyl or halide groups.
  • Reaction parameters: Reflux conditions, controlled reaction time, and use of polar or aromatic solvents.

This method emphasizes the role of acid catalysis and solvent effects in optimizing yield and purity.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Solvent(s) Used Reaction Conditions Yield Range (%) Notes
Intramolecular Nucleophilic Substitution Alkali metal alkoxides (e.g., sodium methoxide) DMF, DMA, DMSO Room temp to reflux 60–85 Requires functional group pre-organization
Visible-Light-Induced Dearomatization Visible light, water as oxygen source Usually aqueous or mixed solvents Ambient temperature, photochemical 50–75 Mild, green chemistry approach
Acid-Catalyzed Cyclization Hydrochloric acid, triethylamine (base) Dichloromethane, toluene Reflux 65–80 Sensitive to solvent polarity and acid strength

Detailed Research Findings and Notes

  • Solvent Effects: Polar aprotic solvents such as dimethylformamide and dimethylacetamide facilitate nucleophilic cyclization by stabilizing charged intermediates, enhancing reaction rates and yields.
  • Catalyst Choice: Alkali metal alkoxides are effective bases for intramolecular substitution, while acid catalysts like hydrochloric acid promote electrophilic activation for cyclization.
  • Temperature and Time: Reflux conditions generally improve yields but must be optimized to prevent side reactions or decomposition.
  • Photochemical Methods: The use of visible light and water as an oxygen source represents an environmentally friendly alternative, reducing the need for harsh oxidants.
  • Purification: Silica gel chromatography is commonly employed to isolate the pure this compound product.
  • Reaction Monitoring: Techniques such as 1H NMR spectroscopy are essential for confirming the formation of the spirocyclic lactone and assessing purity.

Q & A

Q. What controls are essential when testing this compound in catalytic applications?

  • Methodological Answer : Include blank reactions (no catalyst) and reference catalysts (e.g., Grubbs II for olefin metathesis) to benchmark performance. Monitor catalyst loading effects (e.g., 1–5 mol%) and employ internal standards (e.g., mesitylene) for quantitative GC analysis .

Q. How can researchers mitigate racemization during functionalization of enantiopure this compound?

  • Methodological Answer : Low-temperature reactions (-20°C) and aprotic solvents (e.g., dry DCM) minimize racemization. Chiral derivatization agents (e.g., Mosher’s acid chloride) can confirm enantiopurity post-reaction via 19^{19}F NMR .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Oxaspiro[4.4]nonan-6-one
Reactant of Route 2
2-Oxaspiro[4.4]nonan-6-one

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